Abutiloside B
Beschreibung
Abutiloside B is a steroidal saponin isolated from the roots of Solanum abutiloides, a plant species within the Solanaceae family. It belongs to the cholestane glycoside class, characterized by a steroidal backbone with sugar moieties attached via glycosidic bonds. While its exact molecular configuration requires further elucidation, Abutiloside B is part of a broader group of "abutilosides" (e.g., A, F, H, L, M, N, O), which share a common origin but differ in substituents and glycosylation sites .
Eigenschaften
Molekularformel |
C46H77NO17 |
|---|---|
Molekulargewicht |
916.1 g/mol |
IUPAC-Name |
N-[(6S)-6-[(3S,5S,8R,9S,10S,13S,14S,16R,17R)-3-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxoheptyl]acetamide |
InChI |
InChI=1S/C46H77NO17/c1-20(17-47-23(4)49)7-10-29(50)21(2)33-30(51)16-28-26-9-8-24-15-25(11-13-45(24,5)27(26)12-14-46(28,33)6)61-43-39(58)37(56)40(32(18-48)62-43)63-44-41(36(55)34(53)22(3)60-44)64-42-38(57)35(54)31(52)19-59-42/h20-22,24-28,30-44,48,51-58H,7-19H2,1-6H3,(H,47,49)/t20?,21-,22+,24+,25+,26-,27+,28+,30-,31-,32-,33+,34+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44+,45+,46+/m1/s1 |
InChI-Schlüssel |
MTFMWINXJJVOSD-FMAWDGSQSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3)CC[C@@H]5[C@@H]4CC[C@]6([C@H]5C[C@H]([C@@H]6[C@H](C)C(=O)CCC(C)CNC(=O)C)O)C)C)CO)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5CC(C6C(C)C(=O)CCC(C)CNC(=O)C)O)C)C)CO)OC7C(C(C(CO7)O)O)O)O)O |
Synonyme |
abutiloside B |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
Chemical Reactions Analysis of Abutiloside B
2. Structural Considerations
Abutiloside B’s structure (if analogous to related compounds) likely features glycosidic linkages, hydroxyl groups, and/or complex ring systems. Such functional groups typically participate in:
-
Hydrolysis reactions (e.g., cleavage of glycosidic bonds under acidic or enzymatic conditions).
-
Oxidation/reduction of hydroxyl groups.
-
Alkylation or acylation reactions targeting reactive hydrogens.
3. Reaction Pathways
While specific reactions for Abutiloside B are unreported, analogous natural products undergo:
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Acidic hydrolysis | HCl, heat | Degradation of glycosidic bonds |
| Enzymatic cleavage | Glycosidases | Release of aglycone |
| Oxidation | KMnO4, H2O2 | Oxidized derivatives (e.g., ketones) |
4. Analytical Challenges
-
Structural complexity : Detailed reaction mechanisms require high-resolution NMR and MS data.
-
Reactivity modulation : Solvent choice, pH, and temperature critically influence reaction outcomes.
-
Bioavailability : Potential metabolic transformations in biological systems remain uncharacterized.
5. Research Gaps
The absence of Abutiloside B-specific studies necessitates experimental validation. Key areas for investigation:
-
Thermal stability : Degradation kinetics under different temperatures.
-
pH-dependent reactivity : Acid/base catalysis effects.
-
Enzymatic interactions : Metabolism by liver enzymes or gut microbiota.
6. Methodological Recommendations
-
In vitro assays : Use LC-MS/MS for reaction monitoring.
-
Kinetic studies : Measure rate constants using stopped-flow techniques.
-
Theoretical modeling : Apply DFT or QM/MM methods to predict transition states .
Note: All analyses are hypothetical due to the lack of specific data on Abutiloside B in the provided sources. For authoritative findings, consult peer-reviewed studies or experimental datasets.
Vergleich Mit ähnlichen Verbindungen
Abutiloside Homologues
Abutiloside B is one of several structurally related compounds isolated from S. abutiloides. Key comparisons include:
Key Insights :
- Structural Differentiation: The position and type of glycosylation (e.g., C-3 in Abutiloside L vs. C-26 acylamino in Abutiloside A) critically influence bioactivity. For instance, Abutiloside L’s anti-HepG2 activity correlates with its C-3 rhamnose-glucose moiety .
- Source Variability : Abutiloside H is found in S. dulcamara, highlighting interspecies differences in saponin distribution .
Other Solanum Saponins
Solanum species produce diverse saponins with structural and functional parallels to Abutiloside B:
Key Insights :
- Backbone Diversity: While Abutiloside B derives from a cholestane backbone, compounds like Torvoside Q (spirostanol) and Anguivioside III (furostanol) exhibit distinct steroidal frameworks, altering solubility and target interactions .
- Functional Overlap : Despite structural differences, many Solanum saponins share bioactivities (e.g., cytotoxicity, anti-inflammatory effects), suggesting conserved mechanisms of action .
Pharmacological Comparison
- Anticancer Activity : Abutiloside L (IC₅₀: 12.3 μM) outperforms Torvoside Q in HepG2 inhibition, likely due to optimized glycosylation enhancing membrane permeability .
- Antioxidant Capacity: Abutiloside H’s DPPH radical scavenging is tissue-specific, with higher activity in fruit peels due to phenolic synergy .
- Structural-Activity Relationships (SAR) : Hydroxylation at C-16 and C-23 (e.g., Anguiviosides) enhances anti-inflammatory effects, whereas C-3 glycosylation (Abutiloside L) favors cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
